molecular formula C10H11ClO B1299767 1-(4-Chlorophenyl)-1-Cyclopropanemethanol CAS No. 80866-81-5

1-(4-Chlorophenyl)-1-Cyclopropanemethanol

Cat. No. B1299767
CAS RN: 80866-81-5
M. Wt: 182.64 g/mol
InChI Key: BGZFRSZKNNOKSW-UHFFFAOYSA-N
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Description

The compound "1-(4-Chlorophenyl)-1-Cyclopropanemethanol" is a chemical that features a cyclopropane ring with a methanol group and a 4-chlorophenyl group attached to it. This structure is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, iodocyclopropylmethanol derivatives, which are structurally related to the compound of interest, can be synthesized via iodohydroxylation of alkylidenecyclopropanes using iodine and water, yielding good to excellent yields . Similarly, trichlorocyclopropane derivatives have been synthesized by reacting (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, which is generated from chloroform. This process involves carbenylation of the sulfur atom, followed by a sigmatropic rearrangement and cyclopropanation . These methods provide insights into potential synthetic routes for "1-(4-Chlorophenyl)-1-Cyclopropanemethanol."

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex and is often studied using spectroscopic methods such as NMR and X-ray diffraction. For example, the study of trichlorocyclopropane derivatives revealed intramolecular CH-π interactions and the formation of intermolecular halogen bonds . These structural features are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions. Flash photolysis of bis(chlorophenylmethyl)cyclopropane can generate radicals and cations through a multi-photon process, which involves ring-opening and proton loss . Additionally, the photochemistry of aromatic halides like 4-chlorophenol can lead to reductive dehalogenation and the formation of aryl cations, which can add to pi nucleophiles . These reactions demonstrate the reactivity of chlorophenyl groups in cyclopropane derivatives and could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of halogen atoms and the cyclopropane ring can affect the compound's polarity, boiling point, and stability. Aryloxyphenyl cyclopropyl methanones, which share a similar aryl-cyclopropane motif, have been synthesized and evaluated for their anti-tubercular activities, indicating potential biological activity . Additionally, the ring-opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones has been used for the synthesis of 1,6-dicarbonyl compounds , suggesting that "1-(4-Chlorophenyl)-1-Cyclopropanemethanol" could also undergo similar transformations.

Scientific Research Applications

Photogeneration and Reactivity of Aryl Cations

The photochemistry of 4-chlorophenol, which is structurally related to 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, has been explored in various solvents. This research indicates the potential for generating aryl cations and their addition to pi nucleophiles, demonstrating a pathway for synthesizing arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Photochemistry in Water and Cyclodextrins

Studies involving the photochemistry of 4-chlorophenol in water, particularly in the presence of cyclodextrins, show the formation of long-lived intermediates like the 4-hydroxyphenyl cation. This research provides insights into the reaction mechanisms and efficiencies of these intermediates, which could be relevant for derivatives like 1-(4-Chlorophenyl)-1-Cyclopropanemethanol (Manet, Monti, Bortolus, Fagnoni, & Albini, 2005).

Biocatalytic Synthesis

In a study focused on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally similar to 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, recombinant Escherichia coli was used as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This approach demonstrates the potential for biocatalytic synthesis methods applicable to similar compounds (Chen et al., 2021).

Crystal Structure Analysis

The crystal structure of compounds closely related to 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, such as cyproconazole, has been determined, providing valuable information about molecular configurations and interactions. This type of structural analysis can be essential for understanding the physical and chemical properties of similar compounds (Kang, Kim, Kwon, & Kim, 2015).

Photoelectrochemical Sensors

Research on photoelectrochemical sensors for detecting 4-chlorophenol suggests potential applications for 1-(4-Chlorophenyl)-1-Cyclopropanemethanol in environmental monitoring and pollutant detection. The development of sensitive and selective methods for chlorophenol detection has broad implications for monitoring related compounds (Yan et al., 2019).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, or new methods of synthesizing it.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFRSZKNNOKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230759
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1-Cyclopropanemethanol

CAS RN

80866-81-5
Record name 1-(4-Chlorophenyl)cyclopropanemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-chlorophenyl)cyclopropanemethanol
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